molecular formula C14H16Cl2N2O2 B2451494 N~1~-cyclohexyl-N~2~-(3,5-dichlorophenyl)ethanediamide CAS No. 306731-96-4

N~1~-cyclohexyl-N~2~-(3,5-dichlorophenyl)ethanediamide

Cat. No. B2451494
CAS RN: 306731-96-4
M. Wt: 315.19
InChI Key: FJDWRHSTNQRFPL-UHFFFAOYSA-N
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Description

N~1~-cyclohexyl-N~2~-(3,5-dichlorophenyl)ethanediamide, also known as DCE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCE belongs to the class of compounds known as N-phenylalkylamides and has been shown to possess analgesic, anti-inflammatory, and neuroprotective properties. In

Scientific Research Applications

Synthesis and Structural Characterization

  • N1-cyclohexyl-N2-(3,5-dichlorophenyl)ethanediamide and its metal complexes with Cu(II), Co(II), and Ni(II) have been synthesized and characterized. These complexes have non-electrolytic nature and demonstrate interesting electrochemical properties due to the oxidation and reduction of the metal ions (Dolaz et al., 2009).

Crystal Structure and Molecular Modelling

  • The crystal structure of derivatives of N1-cyclohexyl-N2-(3,5-dichlorophenyl)ethanediamide has been determined, revealing unique geometries and molecular conformations. These structures have implications in molecular modeling and understanding molecular interactions (Özer et al., 2009).

Lipophilicity and Antiproliferative Activity

  • Studies on the lipophilicity of derivatives of N1-cyclohexyl-N2-(3,5-dichlorophenyl)ethanediamide revealed correlations with their antiproliferative activities. Understanding these properties is crucial for the development of therapeutics (Tubić et al., 2017).

Hydrogenation Processes

  • Research into the hydrogenation of chlorophenols using catalysts based on N-doped mesoporous carbon spheres has shown the potential for the efficient removal of pollutants in water, where derivatives of N1-cyclohexyl-N2-(3,5-dichlorophenyl)ethanediamide play a role (Dong et al., 2015).

Pharmacological Research

  • N1-cyclohexyl-N2-(3,5-dichlorophenyl)ethanediamide and its analogs have been explored in the context of pharmacological research, particularly focusing on their interactions with various receptors and their potential as analgesics (Ma Sc et al., 1986).

Environmental Transformations

  • Studies on the environmental transformations of related compounds have shown how these chemicals interact with soil and other environmental factors, which is important for understanding their environmental impact (Yih et al., 1970).

properties

IUPAC Name

N-cyclohexyl-N'-(3,5-dichlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2/c15-9-6-10(16)8-12(7-9)18-14(20)13(19)17-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDWRHSTNQRFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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